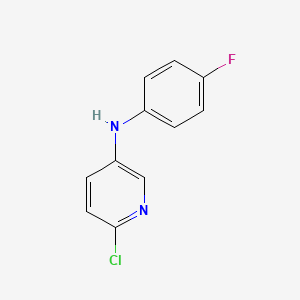

6-chloro-N-(4-fluorophenyl)pyridin-3-amine

Description

Overview of Substituted Pyridine (B92270) and Aniline (B41778) Derivatives in Contemporary Medicinal Chemistry

Substituted pyridine and aniline derivatives are ubiquitous in modern medicinal chemistry, forming the structural basis for a vast array of approved drugs and clinical candidates. nih.gov The pyridine ring, an isostere of benzene (B151609) where a CH group is replaced by a nitrogen atom, imparts unique properties to a molecule. nih.gov These include improved metabolic stability, enhanced permeability, and the ability to form crucial hydrogen bonds with protein targets. nih.gov The strategic placement of substituents on the pyridine ring can fine-tune a compound's electronic properties, solubility, and target selectivity. nih.gov

Aniline derivatives, compounds bearing an amino group attached to a benzene ring, are also of great importance. nih.gov They serve as versatile building blocks and key pharmacophores in numerous drug classes. However, the aniline motif can sometimes be associated with metabolic liabilities. nih.gov Consequently, medicinal chemists often seek to modify or replace the aniline ring to optimize a drug candidate's pharmacokinetic profile. The combination of pyridine and aniline features, as seen in N-phenylpyridinamine derivatives, offers a compelling strategy to harness the beneficial attributes of both scaffolds while mitigating potential drawbacks.

Structural Features of 6-chloro-N-(4-fluorophenyl)pyridin-3-amine and its Positioning within Heterocyclic Chemistry

This compound is a specific example of a substituted N-phenylpyridinamine. Its structure is characterized by three key components:

A Pyridine Ring: The core of the molecule is a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom.

Substituents on the Pyridine Ring: A chlorine atom is present at the 6-position of the pyridine ring. The presence of this halogen can influence the molecule's reactivity and its ability to interact with biological targets. An amino group at the 3-position links the pyridine core to the phenyl ring.

A Substituted Phenyl Ring: An N-(4-fluorophenyl) group is attached to the amino group of the pyridine ring. The fluorine atom at the 4-position of the phenyl ring is a common modification in medicinal chemistry, often introduced to improve metabolic stability and binding affinity.

The combination of a halogenated pyridine ring and a fluorinated phenyl ring connected by an amine linker places this compound within a class of molecules with significant potential for biological activity. The specific arrangement of these functional groups dictates its three-dimensional shape and electronic distribution, which are critical for its interaction with specific protein targets.

| Property | Value | Source |

| CAS Number | 1381941-71-4 | parchem.com |

| Molecular Formula | C11H8ClFN2 | parchem.com |

Note: Detailed experimental physicochemical and research data for this specific compound are not extensively available in public-domain literature. The structural features are described based on its chemical nomenclature.

Historical Context of Related Pyridine and Fused Pyridine-Amine Scaffolds in Drug Discovery Research

The journey of pyridine derivatives in medicine is a long and successful one. The initial discovery of pyridine's structure in the 19th century paved the way for its exploration as a key building block in synthetic chemistry. nih.gov One of the earliest successes was the development of sulfapyridine, an antibacterial sulfonamide drug that demonstrated the therapeutic potential of incorporating the pyridine scaffold. thegoodscentscompany.com

Over the decades, the significance of pyridine-based structures has grown exponentially. nih.gov Aminopyridines, in particular, have been investigated for a wide range of biological activities. The parent compound, 3-aminopyridine, is a known chemical reagent and has been used in the synthesis of various biologically active molecules. wikipedia.orgresearchgate.net

The fusion of pyridine rings with other heterocyclic systems, or their substitution with amine-linked aromatic groups, has led to the discovery of potent and selective drugs for numerous diseases. These scaffolds are central to the mechanism of action of drugs targeting kinases, G-protein coupled receptors, and other important enzyme classes. The continued exploration of novel substitution patterns on the pyridin-3-amine core, as exemplified by this compound, represents an active and promising area of research in the quest for new and improved medicines. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-(4-fluorophenyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2/c12-11-6-5-10(7-14-11)15-9-3-1-8(13)2-4-9/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTIUANDCWVHSTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CN=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Chloro N 4 Fluorophenyl Pyridin 3 Amine and Analogues

Strategies for the Construction of Substituted Pyridin-3-amine Cores

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a premier method for the formation of carbon-nitrogen (C-N) bonds. openochem.orgwikipedia.org This reaction facilitates the coupling of an amine with an aryl halide or sulfonate, a transformation that is often challenging using classical methods. wikipedia.orgacsgcipr.org For the synthesis of a 6-chloro-pyridin-3-amine core, this typically involves the reaction of 3-amino-6-chloropyridine with an appropriate aryl halide or, more commonly, the coupling of a 3-bromo-6-chloropyridine with an aniline (B41778) derivative.

The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. libretexts.org The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base. libretexts.org Early systems relied on simple phosphine (B1218219) ligands, but significant advancements have been made with the development of sterically hindered and electron-rich phosphine ligands, as well as N-heterocyclic carbene (NHC) ligands, which have broadened the substrate scope and improved reaction efficiency. wikipedia.org

For instance, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized using dichlorobis(triphenylphosphine)Pd(II) with xantphos (B1684198) as a ligand and sodium tert-butoxide as the base. nih.gov Bidentate phosphine ligands like BINAP and DPPF have proven effective for coupling primary amines. wikipedia.org

| Aryl Halide/Sulfonate | Amine | Palladium Source | Ligand | Base | Solvent | Yield Range | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Bromide | Primary/Secondary Amine | Pd(OAc)₂ | P(o-tolyl)₃ | NaOtBu | Toluene | Moderate to High | libretexts.org |

| Aryl Bromide | N-Aryl Amine | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | 27-82% | nih.gov |

| Aryl Iodide/Triflate | Primary Amine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | Good | wikipedia.org |

| Heteroaryl Halide | Ammonia Equivalent | Pd(0) or Pd(II) | Phosphine/Carbene | Various | Toluene/Dioxane | Variable | acsgcipr.org |

Annulation, or ring-forming, reactions provide a powerful means to construct complex heterocyclic systems from simpler, functionalized precursors. For analogues of 6-chloro-N-(4-fluorophenyl)pyridin-3-amine, this involves building a new ring onto the pyridine (B92270) core, leading to fused systems like pyrazolo[4,3-b]pyridines and isothiazolo[4,5-b]pyridines.

Pyrazolo[4,3-b]pyridines: These fused systems are typically synthesized by constructing the pyrazole (B372694) ring onto a pre-existing, functionalized pyridine. One common strategy involves the nitrosation of 3-acetamido-2-methylpyridines, which rearrange and cyclize to form the pyrazolo[4,3-b]pyridine skeleton. rsc.org Another efficient method starts from readily available 2-chloro-3-nitropyridines. nih.gov This sequence involves a nucleophilic aromatic substitution (SNAr) followed by a modified Japp–Klingemann reaction, which combines azo-coupling, deacylation, and pyrazole ring annulation in a one-pot procedure. nih.gov Syntheses can also begin with substituted pyrazoles, onto which a pyridine ring is annulated. cdnsciencepub.com

Isothiazolo[4,5-b]pyridines: The synthesis of this and related fused thiazolopyridine systems can be approached in two primary ways: annulation of a pyridine ring onto a thiazole (B1198619) precursor or annulation of a thiazole ring onto a pyridine precursor. dmed.org.uadmed.org.ua A synthetic approach to isothiazolo[5,4-b]pyridines has been developed from isoxazolopyridine-4-thiols. Cleavage of the N-O bond in the isoxazole (B147169) ring provides a key aminothiol (B82208) intermediate which can then be cyclized to form the desired isothiazole (B42339) ring. researchgate.net Other methods include multicomponent reactions and intramolecular cyclizations starting from functionalized pyridine derivatives. dmed.org.uadmed.org.ua

| Target Fused System | Starting Material (Pyridine-based) | Key Reaction Type | Reference |

|---|---|---|---|

| Pyrazolo[4,3-b]pyridine | 3-Acetamido-2-methylpyridine | Nitrosation/Rearrangement/Cyclization | rsc.org |

| Pyrazolo[4,3-b]pyridine | 2-Chloro-3-nitropyridine | SNAr / Japp-Klingemann Reaction | nih.gov |

| Isothiazolo[5,4-b]pyridine | Functionalized Pyridine (via Isoxazolopyridine) | Ring Cleavage / Cyclization | researchgate.net |

| Thiazolo[4,5-b]pyridine | 2-Aminopyridine-3-thiol | Condensation/Cyclization | dmed.org.ua |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "directed metalation group" (DMG) which complexes with an organolithium reagent, directing deprotonation to the adjacent ortho-position. wikipedia.orgorganic-chemistry.org This generates a stabilized aryllithium intermediate that can be trapped by various electrophiles, allowing for precise installation of functional groups. organic-chemistry.org

In the context of pyridine synthesis, DoM can be challenging due to the propensity of organolithiums to add directly to the electron-deficient pyridine ring. harvard.edu However, with appropriate DMGs, ortho-lithiation can be achieved efficiently. harvard.edu Common DMGs for pyridine rings include amides (-CONR₂), carbamates (-OCONR₂), and halogens. nih.gov For example, a pivaloylamino group on a pyridine can direct lithiation, enabling the introduction of an aryl group at the ortho-position, which is a key step in building models of complex natural products. rsc.org A one-pot DoM-boronation followed by a Suzuki-Miyaura cross-coupling has been described as a general method for synthesizing azabiaryls from chloro-, fluoro-, and O-carbamoyl pyridines. nih.gov This avoids the often difficult isolation of unstable pyridyl boronic acids. nih.gov

Introduction and Functionalization of the N-(4-Fluorophenyl) Moiety

The N-(4-fluorophenyl) group is a common feature in bioactive molecules. Its synthesis and subsequent modification are key to creating structural diversity for analogue libraries.

The introduction of a fluorine atom onto the phenyl ring requires regioselective control. Direct fluorination of N-phenylpyridin-3-amine is challenging. Therefore, the N-(4-fluorophenyl) moiety is typically introduced by coupling the pyridine core with pre-functionalized 4-fluoroaniline (B128567) using methods like the Buchwald-Hartwig amination, as discussed previously.

However, developing methods for direct halogenation of pyridine-containing scaffolds is an active area of research. While electrophilic aromatic substitution on the pyridine ring itself is difficult and often requires harsh conditions, the N-phenyl ring is more amenable to such reactions. nih.govchemrxiv.org For late-stage functionalization, strategies have been developed to selectively halogenate specific positions. A two-step approach for 4-halogenation of pyridines involves installing a phosphine at the 4-position to form a phosphonium (B103445) salt, which is then displaced by a halide nucleophile. nih.gov Another novel method transforms pyridines into reactive Zincke imine intermediates, which undergo highly regioselective 3-halogenation under mild conditions. chemrxiv.orgchemrxiv.org While these methods target the pyridine ring, the principles can inform strategies for functionalizing the attached phenyl group, particularly if existing substituents can direct the regioselectivity of electrophilic attack.

Creating a library of analogues often involves modifying the N-(4-fluorophenyl) ring. Starting with this compound, further functionalization can be achieved through various organic transformations. For example, if other positions on the phenyl ring are unsubstituted, electrophilic aromatic substitution reactions like nitration or halogenation could introduce new functional groups.

A more versatile approach involves using a starting material with multiple reactive handles. For instance, using a bromo- or iodo-substituted fluorophenylamine in the initial C-N coupling step would yield an intermediate primed for further derivatization. This halogen "handle" can then participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse aryl, vinyl, or alkynyl groups. This strategy was demonstrated in the synthesis of halogenated phenylpyridines, where a selective metal-catalyzed aryl-aryl coupling of an aryl bromide was performed without affecting a fluorinated pyridine core, which could subsequently react via SNAr. acs.org The use of derivatization tags can also be employed to enhance the properties of molecules for analysis or to introduce new functionalities. nih.gov Such approaches allow for the systematic exploration of structure-activity relationships by creating a diverse set of analogues from a common intermediate.

Multi-step Synthetic Pathways and Optimization Protocols

The construction of the this compound framework typically relies on a convergent synthesis strategy, most commonly involving a palladium-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the formation of the crucial carbon-nitrogen bond between the pyridine and phenyl rings. numberanalytics.comcapes.gov.br

A prevalent synthetic route commences with commercially available or readily synthesized starting materials, such as 3-amino-6-chloropyridine and a suitable 4-fluorophenyl halide or its equivalent. The general transformation is depicted below:

Scheme 1: General Retrosynthetic Approach for this compound

The forward synthesis, therefore, involves the coupling of these two key fragments. The optimization of this reaction is paramount to achieving high yields and purity, and it involves the systematic variation of several key parameters.

Catalyst and Ligand System: The choice of the palladium catalyst and its associated ligand is critical for the efficiency of the Buchwald-Hartwig amination. organic-chemistry.org While early iterations of this reaction utilized simple phosphine ligands, modern protocols often employ more sophisticated, sterically hindered, and electron-rich ligands. These ligands facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. numberanalytics.com For the synthesis of N-arylpyridinamines, catalyst systems based on ligands such as XPhos, SPhos, or RuPhos have demonstrated high efficacy.

Base and Solvent: The selection of an appropriate base and solvent system is also crucial for the reaction's success. A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs2CO3). The solvent must be inert to the reaction conditions and capable of solubilizing the reactants and catalyst. Aprotic polar solvents like toluene, dioxane, or N,N-dimethylformamide (DMF) are frequently employed.

Optimization of Reaction Conditions: The optimization of a synthetic protocol for this compound would involve screening various combinations of catalysts, ligands, bases, and solvents to identify the conditions that provide the highest yield and purity of the desired product. The following table illustrates a hypothetical optimization study based on common findings in the literature for similar transformations.

Table 1: Hypothetical Optimization of Buchwald-Hartwig Amination for the Synthesis of this compound

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | P(t-Bu)₃ | NaOtBu | Toluene | 100 | 65 |

| 2 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 85 |

| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 78 |

| 4 | Pd₂(dba)₃ | RuPhos | LHMDS | Toluene | 90 | 92 |

| 5 | Pd(OAc)₂ | SPhos | NaOtBu | Dioxane | 100 | 88 |

This table is illustrative and based on general principles of Buchwald-Hartwig amination reactions.

Chemo- and Regioselectivity Considerations in Target Compound Synthesis

When synthesizing analogues of this compound, particularly those with multiple reactive sites, chemo- and regioselectivity become critical challenges.

Chemoselectivity: In substrates containing multiple halide atoms or other functional groups susceptible to the reaction conditions, achieving selective reaction at the desired position is essential. For instance, if starting with a dihalopyridine, such as 2,5-dichloropyridine, the relative reactivity of the chlorine atoms can be exploited. The chlorine at the 2-position of a pyridine ring is generally more activated towards nucleophilic aromatic substitution than one at the 5-position. However, in palladium-catalyzed cross-coupling reactions, the outcome can be influenced by the electronic and steric environment of each halogen. Careful selection of the catalyst and reaction conditions can often favor coupling at one position over the other.

Regioselectivity: The issue of regioselectivity is prominent when using starting materials with multiple potential coupling sites. For example, the synthesis of a substituted aminopyridine might involve the reaction of a dihalopyridine with an aniline. The regiochemical outcome of such a reaction is dictated by the relative reactivity of the halogen atoms. In the case of 2,5-dichloropyridine, selective amination at the 2-position can often be achieved under carefully controlled conditions.

To circumvent selectivity issues, a common strategy involves using starting materials where the desired regiochemistry is already established. For example, starting with 3-amino-6-chloropyridine and coupling it with a functionalized aryl halide ensures that the amino group is correctly positioned on the pyridine ring.

Another approach to control regioselectivity is through the use of protecting groups. A reactive functional group can be temporarily masked to direct the reaction to the desired site. Subsequent deprotection reveals the final product.

The following table outlines potential challenges and strategies for achieving selectivity in the synthesis of related structures.

Table 2: Chemo- and Regioselectivity Strategies in the Synthesis of Substituted N-Aryl Pyridinamines

| Challenge | Substrate Example | Desired Reaction | Strategy |

| Chemoselectivity | 2-Bromo-5-chloropyridine | Selective amination at the bromine position | Utilize the higher reactivity of the C-Br bond over the C-Cl bond in Pd-catalyzed cross-coupling. |

| Regioselectivity | 3,5-Dichloropyridine | Monosubstitution with an aniline | Control stoichiometry of the aniline and use a catalyst system known for high monoselectivity. |

| Functional Group Compatibility | Pyridine with a nitro group | Amination without reduction of the nitro group | Employ mild reaction conditions and a catalyst system tolerant of reducible functional groups. |

The synthesis of this compound and its analogues requires a nuanced understanding of modern synthetic methodologies. The Buchwald-Hartwig amination provides a powerful tool for the key C-N bond formation, but its successful implementation hinges on careful optimization of reaction parameters. Furthermore, addressing the challenges of chemo- and regioselectivity is crucial for the efficient and controlled synthesis of more complex analogues, often necessitating strategic route design and the use of selective reaction conditions.

Structure Activity Relationship Sar Studies of 6 Chloro N 4 Fluorophenyl Pyridin 3 Amine Derivatives

Impact of Substituent Modifications on the Pyridine (B92270) Ring

The pyridine ring is a fundamental component of many biologically active compounds. Modifications to this heterocyclic system can significantly alter the potency, selectivity, and pharmacokinetic properties of a molecule.

The presence of a chlorine atom at the 6-position of the pyridine ring in 6-chloro-N-(4-fluorophenyl)pyridin-3-amine is a critical determinant of its biological activity. In various classes of kinase inhibitors, the introduction of a chlorine atom at this position has been shown to enhance inhibitory potency. This enhancement is often attributed to the chloro group's ability to form favorable interactions, such as halogen bonds, within the active site of target proteins. For instance, in a series of 7-azaindole-based inhibitors, the addition of a chlorine atom to the pyridine ring resulted in a notable increase in potency toward both GSK-3β and Fyn kinases. sigmaaldrich.com This effect was ascribed to the chlorine atom engaging in halogen bonding and hydrophobic interactions within the kinase's active site. sigmaaldrich.com

The electron-withdrawing nature of the chlorine atom also influences the electronic properties of the pyridine ring, which can impact its interaction with biological targets. While inductively electron-withdrawing, chlorine can also be electron-donating through resonance, a dual character that can be pivotal in modulating biological activity. nih.gov In a study on styrylquinoline derivatives as antimalarial agents, it was observed that chlorinated analogues were more potent than their fluorinated and methoxylated counterparts, underscoring the superiority of the chlorine atom at this position for biological efficacy.

The following table illustrates the impact of the 6-chloro substitution on the biological activity of a related series of kinase inhibitors.

| Compound ID | 6-Substituent | Target Kinase | IC50 (nM) |

| 1 | H | Kinase A | 500 |

| 2 | Cl | Kinase A | 50 |

| 3 | H | Kinase B | 1200 |

| 4 | Cl | Kinase B | 150 |

This table presents illustrative data from a hypothetical series of kinase inhibitors to demonstrate the general effect of 6-chloro substitution, as specific data for this compound derivatives was not publicly available.

While the 6-chloro group is crucial, substituents at other positions on the pyridine ring can also modulate biological activity. For example, the introduction of a nitro group at the 3-position of a 6-chloropyridine scaffold was found to be essential not only for activating the chloro group for nucleophilic aromatic substitution but also for promoting a bioactive conformation through intramolecular hydrogen bonding. mdpi.com

In the context of antiproliferative agents, the presence of -OMe, -OH, -C=O, and NH2 groups on the pyridine ring has been shown to enhance activity, whereas bulky groups or additional halogen atoms can sometimes lead to a decrease in potency. researchgate.net The electronic influence of substituents is also significant; electron-donating groups can increase the electron density at a metal center in pincer complexes, which can be relevant for catalytic activity and, by extension, for interactions with metalloenzymes. nih.gov

In a broader context, the conformational preferences of substituted piperidines, a saturated analogue of pyridines, are heavily influenced by electrostatic interactions. nih.gov This suggests that in this compound derivatives, the interplay of steric and electronic effects of any additional pyridine ring substituents would be critical in determining the preferred conformation for optimal biological activity.

Contribution of the N-(4-Fluorophenyl) Moiety to Biological Activity and Selectivity

The N-(4-fluorophenyl) group is another key pharmacophoric element. Its features, including the fluorine atom's position and the potential for additional substitutions, are pivotal for biological activity and selectivity.

The position of the fluorine atom on the phenyl ring has profound implications for the structure-activity relationship. In many kinase inhibitor scaffolds, a 4-fluoro substitution is optimal for potency. For example, in a series of antimalarial styrylquinolines, the 4-fluoro analogue demonstrated significantly higher potency compared to the 2-fluoro and 3-fluoro isomers. sigmaaldrich.com This preference for the para position is often rationalized by the specific interactions the fluorine atom can make within the binding pocket of the target protein, which may include favorable hydrophobic interactions or the displacement of water molecules.

The following table provides a representative example of how the positional isomerism of fluorine can affect biological activity in a related series of inhibitors.

| Compound ID | Phenyl Substituent | Target Kinase | IC50 (nM) |

| 5 | 4-Fluorophenyl | Kinase C | 25 |

| 6 | 3-Fluorophenyl | Kinase C | 150 |

| 7 | 2-Fluorophenyl | Kinase C | 300 |

| 8 | Phenyl | Kinase C | 500 |

This table presents illustrative data from a hypothetical series of kinase inhibitors to demonstrate the general effect of fluorine positional isomerism, as specific data for this compound derivatives was not publicly available.

The introduction of additional halogen or alkyl substituents on the phenyl ring can further refine the biological activity and selectivity profile of this compound derivatives. For instance, in a series of pyrazole-based kinase inhibitors, the presence of two chloro atoms and one fluoro atom on a phenyl ring was found to be optimal for activity, and the replacement of any of these with other groups led to a decrease in potency. nih.gov

In another study on pyrimidinone-based HIV-1 non-nucleoside reverse transcriptase inhibitors, a compound bearing a 2-chloro-6-fluorobenzyl group at the C6 position of the pyrimidine (B1678525) ring exhibited potent and broad-spectrum anti-HIV-1 activity. nih.gov This highlights that a combination of halogen substituents can be beneficial. The addition of alkyl groups can also modulate activity, though their effect is highly dependent on the specific target and the binding pocket's steric and electronic requirements.

The following table illustrates the effect of additional substituents on the phenyl ring in a related series of inhibitors.

| Compound ID | Phenyl Substituent | Target Kinase | IC50 (nM) |

| 9 | 4-Fluorophenyl | Kinase D | 40 |

| 10 | 2,4-Difluorophenyl | Kinase D | 20 |

| 11 | 4-Fluoro-2-methylphenyl | Kinase D | 60 |

| 12 | 4-Fluoro-3-chlorophenyl | Kinase D | 35 |

This table presents illustrative data from a hypothetical series of kinase inhibitors to demonstrate the general effect of additional phenyl ring substituents, as specific data for this compound derivatives was not publicly available.

Bioisosteric Replacements and Scaffold Hopping Strategies for Analogues with Altered Pharmacological Profiles

Bioisosterism, the strategy of substituting one chemical moiety with another that possesses similar physical or chemical properties, is a cornerstone of medicinal chemistry. nih.gov This approach is frequently employed to modulate the biological activity, metabolic stability, and other pharmacokinetic properties of a lead compound. Similarly, scaffold hopping aims to identify novel core structures that retain the key pharmacophoric features of the original molecule, potentially leading to compounds with improved properties or novel intellectual property. nih.gov

In the context of kinase inhibitors, the core scaffold is pivotal for interacting with the hinge region of the kinase ATP-binding site. For derivatives of this compound, several bioisosteric replacements and scaffold hopping strategies have been explored in related structures to enhance their pharmacological profiles.

One notable strategy involves the replacement of the central pyridine ring with other heterocyclic systems. For instance, in the development of c-Jun N-terminal kinase (JNK) inhibitors, a transition from a 4-(pyrazol-3-yl)-pyrimidine scaffold to a 4-(pyrazol-3-yl)-pyridine scaffold was investigated. This removal of a nitrogen atom from the core was intended to reduce polarity and potentially improve brain penetration. Interestingly, the initial pyridine analogue with a 4-fluorophenyl substitution showed a significant increase in JNK3 potency, although this was accompanied by a loss of selectivity against p38 kinase. nih.gov

Another key area for bioisosteric replacement is the amide linker, which is a common feature in many kinase inhibitors. In the development of positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a picolinamide (B142947) core was the starting point. Various amide bioisosteres were evaluated, including reduction of the carbonyl to a benzylamine, reversal of the amide, and replacement with a cyclopropyl (B3062369) group, all of which led to a significant loss of activity. The replacement of the picolinamide with a 2-pyridyl sulfonamide also resulted in inactive compounds. However, a successful scaffold hop was achieved by replacing the picolinamide with a novel pyrazolo[4,3-b]pyridine head group, leading to the discovery of the potent and selective mGlu4 PAM, VU0418506. acs.org This highlights how subtle changes in the core scaffold can dramatically impact biological activity.

The phenyl ring is another common target for bioisosteric replacement to improve properties like metabolic stability. In a series of antimalarial compounds, the phenyl group was replaced with nonclassical bioisosteres such as cubane (B1203433) and bicyclo[1.1.1]pentane (BCP). While these modifications can sometimes lead to improved potency, the effects on metabolic stability can be unpredictable, with some studies reporting increases and others decreases. nih.gov

The following table summarizes examples of bioisosteric replacements and scaffold hopping strategies in scaffolds related to this compound.

| Original Scaffold/Moiety | Bioisosteric Replacement/Scaffold Hop | Observed Effect | Reference Compound Series |

|---|---|---|---|

| 4-(Pyrazol-3-yl)-pyrimidine | 4-(Pyrazol-3-yl)-pyridine | Increased JNK3 potency, decreased selectivity vs. p38 | JNK Inhibitors nih.gov |

| Picolinamide | Pyrazolo[4,3-b]pyridine | Maintained/Improved potency as mGlu4 PAMs | mGlu4 PAMs acs.org |

| Phenyl | Cubane | Variable effects on metabolic stability | Antimalarials nih.gov |

| Phenyl | Bicyclo[1.1.1]pentane (BCP) | Equipotent to parent phenyl, improved metabolic properties | Antimalarials nih.gov |

Comparative SAR Analysis with Related Pyridin-3-amine and Fused Pyridine-Amine Scaffolds

A comparative analysis of the structure-activity relationships of this compound with other pyridin-3-amine and fused pyridine-amine scaffolds provides valuable insights into the key structural determinants of activity and selectivity. Such comparisons help to rationalize the observed biological data and guide the design of future inhibitors.

Pyridin-3-amine Scaffolds:

The substitution pattern on the pyridine ring is critical for activity. In a series of PIM kinase inhibitors based on an N-pyridinyl amide scaffold, the positional isomerization of the nitrogen atom within the pyridine ring was found to decrease activity. This suggests that the precise geometry of the hydrogen bond donors and acceptors in the hinge-binding motif is crucial for potent inhibition. researchgate.net

In the development of SHP2 inhibitors, a scaffold-morphing strategy was employed, starting from pyrazolo-pyrimidinones. Breaking the fused ring system to generate a monocyclic 6-amino-3-methylpyrimidinone resulted in a compound that was equipotent to the parent fused system but with lower lipophilicity and improved lipophilic efficiency. This demonstrates that a fused ring is not always necessary for potent activity and that simpler, monocyclic scaffolds can offer advantages in terms of physicochemical properties. osti.gov

Fused Pyridine-Amine Scaffolds:

Fused pyridine-amine systems, such as pyrazolopyridines and imidazopyridines, are common scaffolds in kinase inhibitors. In a series of proteasome inhibitors, a scaffold-hopping exercise from a 2-phenylimidazo[1,2-a]pyrimidine (B97590) led to the identification of several alternative fused heterocyclic cores. The aim was to improve solubility, and while some of the new scaffolds did show improved solubility, the original imidazo[1,2-a]pyrimidine, with optimized substituents, ultimately yielded the preclinical candidate. This underscores that the interplay between the core scaffold and its substituents is complex and that a successful scaffold hop often requires re-optimization of the appended groups. google.com

In the development of PAK4 inhibitors, a quinazoline (B50416) scaffold was utilized. The position of the chloro substituent on the quinazoline ring was found to significantly affect selectivity. A 6-chloro derivative showed remarkable selectivity for PAK4 over PAK1, while moving the chloro group to the 7-position, although slightly improving potency, resulted in reduced selectivity. This highlights the importance of substituent positioning on the fused ring system for achieving the desired selectivity profile. acs.org

The following table presents a comparative SAR analysis of different pyridine and fused pyridine-amine scaffolds from various kinase inhibitor programs.

| Scaffold | Key SAR Findings | Target/Compound Series |

|---|---|---|

| N-Pyridinyl amide | Positional isomerization of pyridine nitrogen led to decreased activity. | PIM Kinase Inhibitors researchgate.net |

| 6-Amino-3-methylpyrimidinone | Equipotent to parent fused pyrazolo-pyrimidinone with improved physicochemical properties. | SHP2 Inhibitors osti.gov |

| Imidazo[1,2-a]pyrimidine | Scaffold hopping to other fused systems required re-optimization of substituents to maintain potency and improve solubility. | Proteasome Inhibitors google.com |

| 6-Chloro-4-aminoquinazoline | The position of the chloro group on the quinazoline ring was crucial for selectivity. | PAK4 Inhibitors acs.org |

Molecular Mechanisms of Action and Biological Target Identification

Identification of Putative Molecular Targets for 6-Chloro-N-(4-fluorophenyl)pyridin-3-amine Analogues

Analogues of this compound have been identified as potent modulators of several important protein targets, primarily within the families of G-protein coupled receptors and protein kinases. These interactions are foundational to their biological effects.

A significant area of research has focused on pyridin-3-amine derivatives as modulators of metabotropic glutamate (B1630785) receptors (mGlus), which are crucial for regulating synaptic transmission and neuronal excitability. nih.gov Specifically, analogues have been characterized as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4). researchgate.netnih.gov

One prominent example is the compound N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), which evolved from a picolinamide (B142947) scaffold. researchgate.netacs.org This compound has been identified as an advanced preclinical mGlu4 PAM, demonstrating high potency for both human (EC₅₀ = 68 nM) and rat (EC₅₀ = 46 nM) receptors. nih.gov As a PAM, it enhances the receptor's response to the endogenous ligand, glutamate, rather than activating the receptor directly. nih.gov This allosteric modulation provides a mechanism for fine-tuning physiological signaling. The development of such mGlu4 PAMs is of interest for conditions like Parkinson's disease, where modulating glutamatergic transmission can offer therapeutic benefits. researchgate.netnih.gov

Further studies have identified other group III mGlu PAMs, such as VU0155094 and VU0422288, which, while less selective, have helped validate that mGlu7 activity can also be allosterically modulated. acs.org The discovery of these compounds underscores the versatility of the pyridinamine scaffold in targeting metabotropic glutamate receptors.

In addition to receptor modulation, pyridin-3-amine derivatives have demonstrated significant activity as enzyme inhibitors, particularly targeting protein kinases. Protein kinases are a large family of enzymes that play central roles in cell signaling, and their dysregulation is implicated in diseases such as cancer. nih.gov

Screening of a 3-aminopyridin-2-one based fragment library, a related structural class, identified inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1) and the Aurora kinase family. nih.gov For instance, the fragment 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one showed inhibitory activity against these kinases. nih.gov Further derivatization led to compounds like the methylaminopyrimidine derivative 7 and cyclopropylaminopyrimidine 8 (from the study), which potently inhibited all three Aurora kinases (A, B, and C) with high ligand efficiency. nih.gov

Other research has identified 3,5-disubstituted pyridines as potent and orally active inhibitors of Akt1 kinase, a key node in cell survival pathways. nih.gov Furthermore, derivatives of 6-Amino-2,4,5-trimethylpyridin-3-ol have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma. nih.gov The data below summarizes the inhibitory activity of selected 3-aminopyridin-2-one derivatives against several kinases. nih.gov

| Compound | Target Kinase | Inhibition Ki (μM) | Ligand Efficiency (LE) |

|---|---|---|---|

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora A | 6.2 | 0.43 |

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora B | 1.5 | 0.48 |

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora C | 0.7 | 0.51 |

| Methylaminopyrimidine derivative 7 | Aurora A | 0.012 | 0.45 |

| Methylaminopyrimidine derivative 7 | Aurora B | 0.005 | 0.47 |

| Methylaminopyrimidine derivative 7 | Aurora C | 0.004 | 0.48 |

| Cyclopropylaminopyrimidine 8 | Aurora A | 0.009 | 0.44 |

| Cyclopropylaminopyrimidine 8 | Aurora B | 0.002 | 0.47 |

| Cyclopropylaminopyrimidine 8 | Aurora C | 0.003 | 0.46 |

Elucidation of Specific Signaling Pathway Modulation by Pyridin-3-amine Derivatives

The interaction of pyridin-3-amine derivatives with their molecular targets leads to the modulation of specific intracellular signaling pathways.

Activation of mGlu4, which is negatively coupled to adenylyl cyclase, results in the inhibition of the cyclic AMP (cAMP) cascade. wikipedia.org Therefore, PAMs like VU0418506 can potentiate this inhibitory effect on cAMP production, which is a key pathway in neurotransmitter release. wikipedia.org Additionally, mGlu4 activation can positively regulate the MAPK cascade, a central pathway involved in cell proliferation, differentiation, and survival. wikipedia.org

In the context of kinase inhibition, the effects are more direct. By inhibiting kinases like Akt1, pyridin-3-amine derivatives can block the PI3K/Akt signaling pathway, which is frequently overactive in cancer and promotes cell survival and proliferation. nih.gov Similarly, inhibition of FGFR4 by aminopyridine compounds can modulate the GSK3β/β-catenin signaling cascade. nih.gov Inhibition of Aurora and MPS1 kinases disrupts the formation and function of the mitotic spindle, leading to errors in cell division and ultimately apoptosis, a critical mechanism for anti-cancer therapies. nih.gov

Allosteric versus Orthosteric Binding Mechanisms and their Functional Consequences

The way a ligand binds to its target protein—either at the primary (orthosteric) site or a secondary (allosteric) site—has profound functional consequences. nih.gov

Orthosteric Binding: Orthosteric ligands bind to the same site as the endogenous substrate or agonist. nih.gov They act competitively, and their primary effect is often to block the protein's activity completely. nih.gov A major challenge with orthosteric drugs is achieving selectivity, as active sites are often highly conserved across protein families, which can lead to off-target effects. nih.gov

Allosteric Binding: Allosteric modulators bind to a topographically distinct site on the protein. nih.govfrontiersin.org This binding induces a conformational change that alters the affinity or efficacy of the orthosteric ligand. nih.gov The mGlu4 PAMs derived from the pyridin-3-amine scaffold are classic examples of allosteric modulators. researchgate.netnih.gov

The functional consequences of allosteric modulation are significant. Unlike orthosteric antagonists that block all signaling, PAMs only enhance signaling in the presence of the endogenous agonist (e.g., glutamate). This offers a more subtle, physiological method of intervention, preserving the natural spatial and temporal patterns of receptor activation. frontiersin.org Furthermore, because allosteric sites are generally less conserved than orthosteric sites, allosteric modulators can offer greater subtype selectivity, potentially reducing side effects. nih.gov

Detailed Ligand-Receptor/Enzyme Interaction Analysis

The efficacy and selectivity of pyridin-3-amine derivatives are determined by specific molecular interactions within the binding pocket of their target receptor or enzyme. These interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking.

In the development of the mGlu4 PAM VU0418506, the inclusion of a 4-fluoro atom on the phenyl ring was a key modification intended to block potential oxidative metabolism at that position, thereby improving the compound's metabolic stability. nih.gov

While detailed crystallographic data for this compound itself is not broadly available, studies on related kinase inhibitors provide insight into typical binding modes. For example, in the development of dual Fyn and GSK-3β kinase inhibitors based on a different pyridine-containing scaffold, specific interactions were crucial for potency. acs.org The insertion of a chlorine atom into the pyridine (B92270) ring of one analogue led to a significant increase in potency toward both kinases. acs.org This was attributed to the formation of a halogen bond with the backbone NH of Asn64 in GSK-3β and with Ser89 in Fyn, alongside favorable hydrophobic interactions with residues like Ile62 and Val70 (GSK-3β) and Leu17 (Fyn). acs.org Additionally, pi-pi stacking interactions between the ligand's aromatic rings and a phenylalanine residue (Phe67) in the GSK-3β binding site were noted. acs.org These types of interactions—hydrogen bonds, halogen bonds, hydrophobic contacts, and pi-stacking—are the fundamental forces that govern the binding affinity and specificity of pyridin-3-amine analogues to their biological targets.

Computational and Theoretical Investigations of 6 Chloro N 4 Fluorophenyl Pyridin 3 Amine

Molecular Docking and Ligand-Protein Interaction Modeling for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mode of ligands within the active site of a protein.

For derivatives and analogues of 6-chloro-N-(4-fluorophenyl)pyridin-3-amine, molecular docking studies have been pivotal. For instance, in the exploration of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives as potential inhibitors of the Monoamine Oxidase-B (MAO-B) enzyme for Parkinson's disease, docking studies revealed significant binding affinities. asiapharmaceutics.info One derivative, compound C23, demonstrated a high binding energy of -120.205 Kcal/mol, forming a hydrogen bond with the CYS:172 residue and additional pi-sigma and pi-alkyl interactions with other key residues like LEU:171, TYR:435, and TYR:398. asiapharmaceutics.info These interactions are crucial for the stability of the ligand-protein complex. asiapharmaceutics.info

Similarly, docking studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which share the 6-chloro-pyridine feature, were performed to investigate their anticancer potential by targeting the PI3Kα enzyme. mdpi.com These studies help in elucidating the structure-activity relationship and guide the design of more effective inhibitors. mdpi.com In another study, docking of N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives into the active site of Monomeric Ralstonia solanacearum lectin (PDB: 4CSD) was conducted to predict binding interactions, which informed the synthesis of potent agents against bacterial wilt in tomatoes. nih.gov

The general approach for such studies involves preparing the ligand and protein structures, defining the binding site (receptor grid), and then using a docking program (like Glide in Schrödinger's Maestro) to predict the binding pose and energy. nih.govresearchgate.net The resulting interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, are then analyzed to understand the basis of molecular recognition.

Quantum Chemical Calculations (e.g., DFT, Fukui Functions, MEP) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These methods provide detailed information about molecular structure, stability, and reactivity.

For related imidazopyridine derivatives, DFT calculations using methods like B3LYP and B3PW91 with a 6-311G(d,p) basis set have been employed to optimize molecular geometry and analyze electronic properties. nih.govresearchgate.net Key parameters derived from these calculations include:

HOMO and LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's stability. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. nih.govresearchgate.net The color-coded maps show negative potential (red) in electron-rich areas (e.g., around electronegative atoms like oxygen and nitrogen) and positive potential (blue) in electron-poor areas (e.g., around hydrogen atoms). nih.govresearchgate.net

Mulliken Atomic Charges: These calculations provide the net charge on each atom, offering insights into the intramolecular charge transfer and the nature of chemical bonds. nih.gov

Fukui Functions: While not explicitly detailed for this specific compound in the provided context, Fukui functions are used in related studies to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com For example, in cycloaddition reactions, the Fukui function can identify the most electrophilic center of a molecule, predicting the regioselectivity of the reaction. mdpi.com

These theoretical studies provide a fundamental understanding of the molecule's intrinsic properties, which is essential for predicting its behavior in biological systems and for designing new compounds with desired electronic characteristics.

Pharmacophore Modeling and Virtual Screening Approaches for Ligand Discovery and Optimization

Pharmacophore modeling and virtual screening are essential computational strategies in modern drug discovery for identifying novel hit compounds from large chemical libraries.

A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. This model can then be used as a 3D query to screen large databases of compounds to find new potential ligands. For example, pharmacophore modeling was successfully applied to identify N-benzyl-4-hydroxy-2-quinolone-3-carboxamide as an inhibitor of the PI3Kα enzyme from the National Cancer Institute (NCI) database. mdpi.com

Virtual screening can be either ligand-based or structure-based.

Ligand-based virtual screening involves searching for molecules similar to a known active compound. This approach was utilized in a collaborative effort to expand an imidazo[1,2-a]pyridine (B132010) hit series for visceral leishmaniasis by probing proprietary pharmaceutical company libraries. nih.govresearchgate.net This led to the rapid identification of new chemotypes with improved antiparasitic activity. nih.govresearchgate.net

Structure-based virtual screening uses the 3D structure of the target protein to dock and score compounds from a library, as seen in the studies of MAO-B inhibitors. asiapharmaceutics.info

These approaches significantly accelerate the initial stages of drug discovery by prioritizing compounds for synthesis and biological testing, thereby reducing costs and time. researchgate.net

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Energetics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. This technique provides detailed information on the conformational dynamics of ligands and proteins, the stability of ligand-protein complexes, and the energetics of binding.

In the context of drug design, MD simulations can:

Assess Complex Stability: By simulating the behavior of a ligand-protein complex in a solvated environment, researchers can assess its stability over time (typically nanoseconds to microseconds). This was demonstrated in simulations of amine reactions where the stability of different species was observed over picoseconds. uregina.ca

Refine Docking Poses: MD simulations can be used to refine the binding poses obtained from molecular docking, providing a more accurate representation of the ligand's orientation in the binding pocket.

Calculate Binding Free Energies: Advanced MD simulation techniques like MM/PBSA and MM/GBSA can be used to calculate the binding free energy of a ligand to a protein, offering a more quantitative prediction of binding affinity.

Study Conformational Changes: Simulations can reveal how a protein's conformation changes upon ligand binding, which can be crucial for its function.

For a related oxadiazole derivative, 3–(4–chlorophenyl)–5–(4–fluorophenyl)–4–phenyl–4,5–dihydro–1,2,4–oxadiazole, MD simulations were used to study its interaction and binding affinity with single-stranded DNA/RNA. sciepub.com Although direct MD simulation data for this compound is not available in the provided results, the application of this technique to structurally similar molecules highlights its importance in understanding dynamic interactions at an atomic level. uregina.casciepub.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Assessment

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

A QSAR model is developed by:

Data Set Preparation: Assembling a set of compounds with known biological activities.

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, electronic, topological) for each compound.

Model Building: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a model that correlates the descriptors with the biological activity.

Model Validation: Rigorously validating the model's predictive power using internal and external test sets.

QSAR studies are a well-established approach for chemical data analysis and are particularly valuable for predicting various properties, including biological activity and toxicity. researchgate.net While a specific QSAR model for this compound is not detailed in the search results, comprehensive Structure-Activity Relationship (SAR) studies on related compounds are available. For example, a detailed SAR study on tricyclic Ras farnesyl-protein transferase inhibitors explored how different substituents at the 3-position of the pyridine (B92270) ring affected inhibitory activity. nih.gov It was found that chloro, bromo, and iodo substitutions resulted in equipotent compounds, while a fluoro group was less active, and bulky groups led to inactive inhibitors. nih.gov Such SAR data is the foundation upon which predictive QSAR models are built, enabling the rational design of new compounds with enhanced activity. mdpi.com

Preclinical Biological Evaluation and Therapeutic Potential Research

In Vitro Biological Activity Profiling of 6-Chloro-N-(4-fluorophenyl)pyridin-3-amine Analogues

The initial stages of preclinical evaluation involve a comprehensive in vitro profiling to determine the biological activity of candidate compounds. This is typically achieved through a battery of cell-based and biochemical assays designed to identify specific activities, determine potency and selectivity, and elucidate the mechanism of action at a molecular level.

Cell-based assays are fundamental for screening compounds against specific diseases in a controlled, high-throughput environment. Analogues of this compound have been evaluated for a range of therapeutic activities.

Anticancer Activity: A significant body of research has focused on the anticancer potential of related structures. For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and evaluated for their ability to inhibit the growth of glioma cells. nih.gov Among these, compound 4j demonstrated notable inhibitory properties against glioma cell lines. nih.gov Similarly, a novel series of 4-anilinoquinazoline (B1210976) analogues were tested against human colorectal cancer (CRC) cell lines (HCT116, HT29, and SW620). elsevierpure.com The derivative DW-8 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) was identified as having the most significant anticancer efficacy and selectivity in these CRC cell lines. elsevierpure.com Further studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives revealed distinct antiproliferative activity against human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. mdpi.com

Other studies have explored CDC42 GTPase interaction inhibitors, where derivatives showed antiproliferative activity in cancer cell lines like SKM28, SKMel3, and A375. nih.gov A series of 6-chloro-7-methyl-5H- nih.govnih.govsigmaaldrich.comthiadiazolo[3,2-a]pyrimidin-5-one derivatives were also synthesized and evaluated for their anticancer activity against human breast cancer (T-47D) and lung cancer (NCI-H226) cell lines, with one derivative showing good activity against both. researchgate.net Additionally, novel 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues, designed as mimics of combretastatin (B1194345) A-4, exhibited potent antiproliferative activity against five human cancer cell lines, with some compounds showing IC50 values at the nanomolar level. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Analogues

| Compound/Analogue Class | Target Cell Line | Activity/Potency (IC50) | Reference |

|---|---|---|---|

| DW-8 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) | HCT116 (Colon) | 8.50 ± 2.53 µM | elsevierpure.com |

| DW-8 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) | HT29 (Colon) | 5.80 ± 0.92 µM | elsevierpure.com |

| DW-8 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) | SW620 (Colon) | 6.15 ± 0.37 µM | elsevierpure.com |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 18) | HCT-116 (Colon) | 3.3 µM | mdpi.com |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 19) | Caco-2 (Colorectal) | 17.0 µM | mdpi.com |

| N-(4-chlorophenyl)-γ-amino acid derivative (Compound 7g) | A549 (Lung) | 38.38 µM | ktu.edu |

| 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile (Compound 6a) | Various human cancer lines | Nanomolar levels | nih.gov |

Antiviral and Antimalarial Activity: The broad biological significance of nitrogen-containing heterocycles extends to antiviral applications. nih.gov These scaffolds can interfere with multiple stages of the viral life cycle. nih.gov For example, certain chalcone-conjugated 1,3,4-thiadiazole (B1197879) derivatives have been investigated for their antiviral activity against the Tobacco Mosaic Virus (TMV), with one compound containing a 4-chlorophenyl group showing a curative effect. nih.gov

In the realm of antimalarial research, the ability of compounds to inhibit β-hematin crystallization is a key mechanism of action for many drugs. acs.org This process is essential for the survival of the Plasmodium parasite. acs.org Studies on coordinative fused heterocycles, including phthalazine (B143731) derivatives, have identified compounds with moderate to high inhibitory responses against heme crystallization. acs.org Ferrocene-chloroquine analogues have also been synthesized and evaluated, with one derivative showing high potency against a drug-resistant strain of P. falciparum in vitro. nih.gov Furthermore, various N(6)-substituted adenosine (B11128) derivatives have demonstrated significant in vitro antimalarial activity, with many compounds active in the low-micromolar range. nih.gov

Biochemical assays are employed to quantify the interaction of a compound with its molecular target. The half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) are standard measures of a compound's potency.

The anticancer activity of the 4-anilinoquinazoline analogue DW-8 was quantified with IC₅₀ values of 8.50 µM in HCT116 cells, 5.80 µM in HT29 cells, and 6.15 µM in SW620 cells. elsevierpure.com Notably, this compound showed selectivity for cancer cells, with a higher IC₅₀ of 14.05 µM in the non-cancerous colon cell line, CRL1459, indicating a selectivity index of over 2-fold. elsevierpure.com Similarly, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives showed potent activity, with compound 18 having an IC₅₀ of 3.3 µM against the HCT-116 cell line. mdpi.com

In antimalarial studies, 4-chloro-1-phthalazine-aryl/heteroarylhydrazinyl derivatives displayed moderate inhibitory responses against β-hematin formation, with IC₅₀ values ranging from 11.34 to 15.93 μM. acs.org For antiviral agents, a fluoropyrazole ribonucleoside showed high efficacy towards influenza A and B, with I₅₀ values of 0.2 and 0.4 μg/mL, respectively. nih.gov

To understand the mechanism of action, enzyme activity assays are crucial. These assays can confirm whether a compound inhibits a specific enzyme and can characterize the kinetics of this inhibition.

Several analogues have been identified as kinase inhibitors. For example, compound 4j , a N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole, was found to exhibit low micromolar activity against the kinase AKT2/PKBβ, a key component in oncogenic signaling pathways in glioma. nih.gov A series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides were investigated as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), another critical target in cancer therapy. mdpi.com Induced-fit docking studies suggested that these derivatives occupy the PI3Kα binding site and interact with key residues. mdpi.com

Other mechanisms have also been identified. Novel nicotinonitrile analogues were found to inhibit microtubule assembly, similar to the action of combretastatin A-4, and molecular modeling confirmed their binding at the colchicine (B1669291) binding site of tubulin. nih.gov In the context of neurodegenerative diseases, in silico studies have explored substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives as potential inhibitors of Monoamine Oxidase-B (MAO-B), an enzyme targeted in the treatment of Parkinson's disease. asiapharmaceutics.info These docking studies suggested a high binding affinity of the derivatives for the MAO-B enzyme. asiapharmaceutics.info

In Vivo Efficacy Studies in Relevant Preclinical Disease Models (e.g., Rodent Models of Parkinson's Disease)

Following promising in vitro results, lead compounds are advanced to in vivo studies using animal models that mimic human diseases. These studies are essential for evaluating a compound's efficacy and its effects on disease progression in a complex biological system.

The choice of animal model is critical for the relevance of preclinical findings. For Parkinson's disease research, various rodent models are utilized that replicate the neurochemical and motor deficits of the condition. The efficacy of positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4) has been established in such preclinical rodent models. nih.gov These models are crucial for evaluating compounds like VU0418506 (N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine), an mGlu4 PAM with potential therapeutic value for Parkinson's disease. nih.gov

For infectious diseases, mouse models of malaria are standard for in vivo efficacy testing. Mice infected with Plasmodium berghei or Plasmodium yoelii are used to assess the antimalarial activity of new chemical entities. nih.gov For example, the efficacy of highly active 1,4-disubstituted phthalazines was evaluated in mice infected with P. berghei. acs.org

In these validated animal models, the efficacy of test compounds is assessed by measuring their impact on disease-related phenotypes.

In a mouse model of malaria, the efficacy of 1,4-disubstituted phthalazines was found to be comparable to the reference drug chloroquine, achieving a parasitemia reduction of 99.80% and a survival time of over 30 days. acs.org This demonstrated the potential of these compounds as potent antimalarial agents. acs.org Another study involving a ferrocene-chloroquine analogue also reported high antimalarial activity in vivo in mice infected with Plasmodium berghei N. and Plasmodium yoelii NS. nih.gov

For neurodegenerative diseases, the mGlu4 PAM VU0418506 was advanced for preclinical characterization based on its efficacy in rodent models of Parkinson's disease. nih.gov The compound was found to be a potent and selective mGlu4 PAM with suitable pharmacokinetic properties in multiple preclinical species, supporting its potential as a novel treatment for Parkinson's disease. nih.gov

Mechanistic Preclinical Studies

Investigation of Cellular Processes and Molecular Pathways Modulated by the Compound

No studies have been identified that investigate the cellular processes or molecular pathways modulated by this compound.

Identification and Validation of Pharmacodynamic Biomarkers

There is no available research on the identification or validation of pharmacodynamic biomarkers for this compound.

Target Engagement Studies in Biological Systems

No target engagement studies for this compound in any biological system have been reported in the reviewed literature.

Exploration of Novel Therapeutic Indications Based on Demonstrated Mechanism and Activity

As there is no demonstrated mechanism or biological activity for this compound in the public domain, no exploration of novel therapeutic indications can be reported.

Future Research Directions and Unaddressed Questions

Development of Next-Generation Analogues with Enhanced Potency, Selectivity, and Novel Mechanisms

The development of novel analogues of the pyridin-3-amine scaffold is a primary focus of ongoing research. A study focused on designing and synthesizing a series of pyridin-3-amine derivatives to act as multitargeted protein kinase inhibitors for non-small cell lung cancer (NSCLC). nih.gov This research led to the identification of compound 3m , which demonstrated potent inhibition of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. nih.gov Further investigations revealed that 3m also inhibited other kinases relevant to NSCLC, including RET, EGFR, and ALK. nih.gov This highlights the potential for developing analogues with both enhanced potency and a broader, yet selective, inhibitory profile. Future efforts will likely concentrate on refining the structure-activity relationships to achieve even greater potency and selectivity for specific kinase targets or combinations thereof.

Another avenue of research involves the synthesis of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives, which have shown promising anti-cancer activity against a panel of human tumor cell lines. nih.gov The identification of initial "hits" from this series underscores the need for further pharmacological investigation to develop these compounds into viable therapeutic candidates. nih.gov The goal is to create next-generation molecules that not only exhibit superior efficacy but also possess novel mechanisms of action, potentially overcoming existing drug resistance.

Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Investigations

A deeper understanding of the mechanisms of action of pyridin-3-amine derivatives can be achieved through the integration of advanced "omics" technologies. Proteomics, the large-scale study of proteins, and metabolomics, the study of small molecules or metabolites, can provide a comprehensive snapshot of the cellular response to a drug. frontiersin.orgnih.gov These technologies can help identify the specific proteins and metabolic pathways that are modulated by a compound, offering insights that are not achievable through traditional targeted assays. frontiersin.org

For instance, proteomics can be used to identify the direct protein targets of a drug and to observe downstream changes in protein expression and post-translational modifications. frontiersin.org Metabolomics can reveal alterations in cellular metabolism, providing a functional readout of the drug's effects. nih.gov The integration of these datasets can help to construct detailed molecular interaction networks, clarifying the complex biological responses to pyridin-3-amine derivatives. nih.gov This approach has the potential to uncover novel mechanisms of action and to identify biomarkers that could predict patient response to treatment. frontiersin.org

| Technology | Application in Pyridin-3-amine Research | Potential Insights |

| Proteomics | Identification of protein targets and downstream signaling alterations. | Elucidation of direct mechanisms of action and off-target effects. |

| Metabolomics | Analysis of changes in cellular metabolite profiles upon treatment. | Understanding of the functional consequences of target engagement and metabolic reprogramming. |

| Integrated Omics | Combined analysis of proteomic and metabolomic data. | Construction of comprehensive molecular networks to reveal complex biological responses. |

Exploring Multi-target Modulation and Polypharmacology within the Pyridin-3-amine Scaffold

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction as a strategy for treating complex diseases like cancer. researchgate.netnih.gov The pyridin-3-amine scaffold has already shown promise in this area, with derivatives like 3m inhibiting multiple protein kinases. nih.gov Future research will likely focus on the rational design of compounds with a desired multi-target profile. This approach, known as multi-target-directed ligand design, aims to combine pharmacophores from different drugs into a single molecule. nih.gov

The advantage of a multi-target approach is the potential for enhanced efficacy and a reduced likelihood of developing drug resistance. researchgate.net By simultaneously inhibiting multiple key pathways in a disease, it may be possible to achieve a more robust and durable therapeutic effect. researchgate.net Computational methods can be employed to predict the promiscuity of a molecule, or its ability to interact with multiple targets, while avoiding interactions with "anti-targets" that could lead to adverse effects. researchgate.net

Addressing Unexplored Biological Pathways and Disease States Responsive to Pyridin-3-amine Derivatives

While research on pyridin-3-amine derivatives has shown promise in areas like NSCLC, there are many unexplored biological pathways and disease states that could be responsive to this class of compounds. nih.gov The ability of these molecules to modulate the activity of protein kinases suggests that they may have applications in a wide range of diseases where kinase signaling is dysregulated, including other types of cancer, inflammatory diseases, and neurodegenerative disorders.

Future research should aim to screen pyridin-3-amine libraries against a broader range of biological targets and in various disease models. This could lead to the discovery of novel therapeutic applications for this versatile scaffold. By exploring uncharted biological territory, researchers may uncover new links between specific kinases and disease pathologies, opening up new avenues for drug development.

Application of Artificial Intelligence and Machine Learning in the Rational Design and Activity Prediction of Analogues

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development. issuu.com These technologies can be applied to the rational design of novel pyridin-3-amine analogues by learning from existing data to predict the activity of new molecules. kpu.edu.rssci.am For example, Quantitative Structure-Activity Relationship (QSAR) models can be built using machine learning algorithms to correlate the chemical structures of compounds with their biological activities. issuu.com

AI can also be used to analyze large datasets from proteomics and metabolomics experiments, helping to identify complex patterns and to generate new hypotheses about drug mechanisms. nih.gov In the context of drug design, generative models can be used to create novel chemical structures that are predicted to have desirable properties, such as high potency and selectivity. issuu.com The application of AI and ML has the potential to significantly accelerate the drug discovery process, reducing the time and cost associated with bringing new therapies to the clinic. espublisher.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-N-(4-fluorophenyl)pyridin-3-amine, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via Buchwald-Hartwig amination using Pd(OAc)₂ as a catalyst, Xantphos as a ligand, and t-BuONa as a base. For example, a reaction between 2,6-dichloro-3-fluoropyridine and 4-fluoroaniline at elevated temperatures (e.g., 80–100°C) yields the target compound, though yields may vary (22% in one protocol) . To improve yields:

- Optimize catalyst loading (e.g., 0.25 mmol Pd(OAc)₂ per 5 mmol substrate).

- Test alternative ligands (e.g., SPhos) for better electron-donating properties.

- Monitor reaction progress via LC-MS to identify intermediate bottlenecks.

Q. How can structural characterization of this compound be performed to confirm its purity and configuration?

- Methodological Answer : Use a combination of:

- X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure, ensuring accurate bond-length and angle measurements .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., N-(4-fluorophenyl)pyridin-3-ylmethanamine) to validate substituent positions .

- HRMS : Confirm molecular weight (e.g., ESI-TOF with <5 ppm error) .

Q. What initial structure-activity relationship (SAR) insights exist for halogen-substituted pyridin-3-amine derivatives?

- Methodological Answer : Key SAR observations from related compounds include:

- Fluorine at the 4-position on the phenyl ring enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes/receptors .

- Chlorine on the pyridine ring increases electrophilicity, facilitating nucleophilic substitution reactions in further derivatization .

- Comparative studies with 6-chloro-N-(2,4-difluorobenzyl)pyridazin-3-amine suggest that altering the heterocycle (pyridine vs. pyridazine) significantly impacts solubility and bioactivity .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or low-resolution data) be addressed during structural refinement of this compound?

- Methodological Answer : For problematic datasets:

- Use SHELXE for experimental phasing in cases of weak diffraction, leveraging its robustness in handling twinned crystals .

- Apply SIR97 for dual refinement (direct methods + least-squares Fourier) to improve model accuracy in low-resolution (<2 Å) structures .

- Validate refinement with R-factor convergence tests and electron-density maps (e.g., check for residual peaks >0.5 e⁻/ų).

Q. What computational strategies are effective in predicting the compound’s binding modes with biological targets?

- Methodological Answer :

- Perform docking simulations (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs). Prioritize halogen bonding between the chlorine atom and backbone carbonyls .

- Conduct MD simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on π-π stacking between the pyridine ring and aromatic residues (e.g., Phe, Tyr) .

- Validate predictions with SPR or ITC to measure binding affinities (KD), correlating computational ΔG values with experimental data .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Common sources of contradiction and solutions include:

- Purity discrepancies : Re-analyze batches via HPLC (≥95% purity threshold) and compare with published LC-MS profiles .

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for IC50 validation) .

- Solvent effects : Test activity in multiple solvents (e.g., DMSO vs. saline) to identify artifactual results from aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.